2,5-Ditert-butyl-1,4-cyclohexanedione
Description
2,5-Ditert-butyl-1,4-cyclohexanedione is a cyclohexanedione derivative featuring bulky tert-butyl substituents at the 2- and 5-positions of the ring. This derivative contains additional chlorine atoms at positions 5 and 6, as well as a cyclohexene ring (unsaturated backbone), distinguishing it from simpler 1,4-cyclohexanediones . Key properties include:
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.344 |
IUPAC Name |
2,5-ditert-butylcyclohexane-1,4-dione |
InChI |
InChI=1S/C14H24O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h9-10H,7-8H2,1-6H3 |
InChI Key |
QGMVFJOKDPISNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(=O)C(CC1=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione with two related cyclohexanedione derivatives:
Substituent Effects on Properties
- Steric Hindrance : The tert-butyl groups in 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione impose substantial steric bulk, reducing reaction rates in nucleophilic substitutions but enhancing selectivity. This contrasts with 1,4-cyclohexanedione , which lacks substituents and reacts readily .
- Lipophilicity: The cLogP value (4.94) of the tert-butyl derivative far exceeds that of 1,4-cyclohexanedione (~0.5) and 2,5-dicarbethoxy-1,4-cyclohexanedione (~2.0), making it more soluble in nonpolar solvents .
- Reactivity : Chlorine substituents in the tert-butyl analog increase electrophilicity, enabling halogen-specific reactions (e.g., elimination or cross-coupling). The carbethoxy derivative, by contrast, undergoes hydrolysis to regenerate 1,4-cyclohexanedione under acidic conditions .
Stability and Spectroscopic Features
- Cyclohexene Backbone : The unsaturated ring in the tert-butyl derivative may enhance conjugation stability compared to fully saturated analogs. Nuclear magnetic resonance (NMR) data (InChIKey: JSACLUOJBWRMBY-UHFFFAOYSA-N) confirm stereochemical complexity due to two stereocenters .
- Spectroscopic Differentiation : Infrared (IR) and NMR spectra of the tert-butyl analog would show distinct peaks for C-Cl (600–800 cm⁻¹) and tert-butyl C-H (~1375 cm⁻¹) bonds, absent in simpler derivatives .
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